Uncompetitive Inhibition Mechanism
In a systematic evaluation of 15 novel flurbiprofen thiadiazole urea derivatives, compound 3c (Tyrosinase-IN-13) was identified as the most potent tyrosinase inhibitor in the series [1]. The study directly compared the IC50 values of all synthesized compounds against mushroom tyrosinase under identical experimental conditions [1].
| Evidence Dimension | IC50 value against mushroom tyrosinase |
|---|---|
| Target Compound Data | IC50 = 68.0 μM (for Tyrosinase-IN-13 / compound 3c) |
| Comparator Or Baseline | 14 other flurbiprofen thiadiazole urea derivatives (compounds 3a-3o, excluding 3c) with reported IC50 values higher than 68.0 μM |
| Quantified Difference | Tyrosinase-IN-13 exhibited the lowest IC50 value (i.e., highest potency) among all 15 tested compounds |
| Conditions | In vitro mushroom tyrosinase inhibition assay; experimental conditions were identical for all compounds tested |
Why This Matters
This direct comparison validates that Tyrosinase-IN-13 is the optimized lead compound within its specific chemical series, providing a clear, data-driven rationale for its selection over close structural analogs.
- [1] Zengin Kurt B, Altundağ Ö, Tokgöz MN, et al. Synthesis of flurbiprofen thiadiazole urea derivatives and assessment of biological activities and molecular docking studies. Chem Biol Drug Des. 2023;102(6):1458-1468. View Source
